5-Ethyl-1,3,4-oxadiazole-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

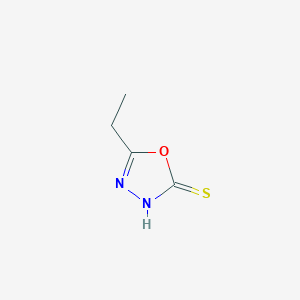

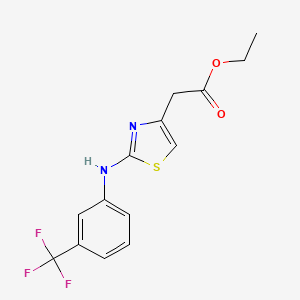

5-Ethyl-1,3,4-oxadiazole-2-thiol is a derivative of the 1,3,4-oxadiazole family . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesized compounds are characterized by the FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis

The oxadiazoles, 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole, are regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The ability of 1,3,4-oxadiazole heterocyclic compounds to undergo various chemical reactions has made them important for molecule planning because of their privileged structure, which has enormous biological potential .科学的研究の応用

Corrosion Inhibition Properties

5-Ethyl-1,3,4-oxadiazole-2-thiol derivatives have been studied for their corrosion inhibition properties. Research has found these compounds to be effective in protecting mild steel in acidic environments, like sulphuric acid, through the formation of a protective layer on the steel surface. These studies involved various analytical methods including gravimetric, electrochemical, and computational analyses (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Antifungal Activities

Compounds derived from 5-Ethyl-1,3,4-oxadiazole-2-thiol have been synthesized and assessed for their antimicrobial and antifungal activities. These compounds were found to exhibit variable degrees of efficacy against a range of microbial species. The antimicrobial properties of these compounds are significant for their potential applications in treating infections (Gul et al., 2017).

Synthesis and Characterization for Industrial Applications

Research has focused on synthesizing and characterizing thio-1,3,4-oxadiazol-2-yl derivatives for various industrial applications. These compounds have been synthesized and subjected to spectroscopic analysis to determine their chemical structure. The structural and optical properties of these compounds indicate potential uses in photoelectronic devices (Shafi, Rajesh, & Senthilkumar, 2021).

Pharmaceutical Applications

1,3,4-Oxadiazole bearing compounds, including 5-Ethyl-1,3,4-oxadiazole-2-thiol derivatives, have attracted attention due to their biological activities. These compounds have been synthesized and their structures elucidated through various spectroscopic techniques. Their pharmaceutical applications, particularly in the context of enzyme inhibition and cytotoxicity, have been explored, indicating their potential in therapeutic and medical research (Abbasi et al., 2020).

作用機序

Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . They have also attracted interest in medicinal chemistry as surrogates (bioisosteres) for carboxylic acids, esters, and carboxamides .

Safety and Hazards

将来の方向性

Oxadiazoles have been the center of attention for their high therapeutic values in the past few decades . They are one of the promising scaffolds in medicinal chemistry . Future research could focus on the development of novel 1,3,4-oxadiazole-based drugs with high cytotoxicity towards malignant cells .

特性

IUPAC Name |

5-ethyl-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-2-3-5-6-4(8)7-3/h2H2,1H3,(H,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXUQNFZTVOECH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=S)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2400998.png)

![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2400999.png)

![4-[(Z)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolinium iodide](/img/structure/B2401005.png)

![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2401006.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2401013.png)

![6-Amino-3-methyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2401014.png)